molecular formula C7H7BrClN B15300041 2-bromo-5-chloro-N-methylaniline

2-bromo-5-chloro-N-methylaniline

Cat. No.: B15300041
M. Wt: 220.49 g/mol
InChI Key: GKGLRMIRFBTKCR-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-N-methylaniline is an organic compound with the molecular formula C7H7BrClN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-chloro-N-methylaniline can be synthesized through several methods. One common approach involves the bromination and chlorination of N-methylaniline. The process typically starts with the nitration of aniline to form nitroaniline, followed by reduction to produce N-methylaniline. Subsequent halogenation reactions introduce the bromine and chlorine atoms at the desired positions on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation reactions using bromine and chlorine gas under controlled conditions. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-N-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce quinones .

Scientific Research Applications

2-Bromo-5-chloro-N-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-5-chloro-N-methylaniline involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its reactions include electrophilic aromatic substitution and nucleophilic aromatic substitution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-chloro-N-methylaniline is unique due to the specific positions of the bromine, chlorine, and methyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and material science .

Properties

Molecular Formula

C7H7BrClN

Molecular Weight

220.49 g/mol

IUPAC Name

2-bromo-5-chloro-N-methylaniline

InChI

InChI=1S/C7H7BrClN/c1-10-7-4-5(9)2-3-6(7)8/h2-4,10H,1H3

InChI Key

GKGLRMIRFBTKCR-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1)Cl)Br

Origin of Product

United States

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